3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one
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Description
3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one, commonly referred to as DMT-5-P, is a synthetic organic compound that has been used in various scientific research applications. It is a member of the thiazole family and has a molecular formula of C7H10N2OS. The compound has a wide range of potential uses due to its unique structure and properties, and has been studied extensively in the laboratory setting.
Scientific Research Applications
Structural Analysis and Chemical Properties
The compound 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one has been structurally analyzed, revealing that its 3-(dimethylamino)prop-2-en-1-one unit is approximately planar and forms a dihedral angle with the thiazole ring. This structural arrangement impacts its chemical interactions and properties (Xinyu You, Yaojie Shi, Luoting Yu, 2012).
Synthesis of Biological Active Compounds
This compound is used in the synthesis of various biologically active compounds. Its reactions with hydrazonoyl halides and aminopyrozoles lead to the formation of pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds show significant inhibitory efficiency against both gram-positive and gram-negative bacteria (Yasser H. Zaki, A. R. Sayed, S. Elroby, 2016).
Role in Synthesis of Dihydropyridine Derivatives
This chemical is utilized in the synthesis of 1,4-dihydropyridine derivatives. These derivatives are synthesized through reactions with primary amines and have a range of potential applications, including pharmacological uses (B. Stanovnik, A. Hvala, Lucija Jukic Sorsak, Gorazd Soršak, Urška Bratušek, J. Svete, N. Lah, I. Leban, 2002).
Antimicrobial and Corrosion Inhibition Studies
Benzothiazole derivatives, which include structures similar to this compound, have been studied for their corrosion inhibiting effects on steel and antimicrobial properties. These studies demonstrate the compound's potential in industrial applications and pharmaceutical research (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).
Generation of Structurally Diverse Library
The compound has been used to generate a structurally diverse library of compounds. It serves as a starting material in different types of alkylation and ring closure reactions, leading to a variety of novel compounds with potential applications in drug development and materials science (G. Roman, 2013).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-10(14-8(2)11-7)9(13)5-6-12(3)4/h5-6H,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHMJHFUGUCVFT-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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